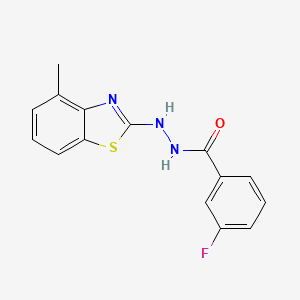

3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

説明

3-Fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a 1,3-benzothiazole scaffold substituted with a 4-methyl group and a 3-fluorobenzoyl hydrazide moiety. Its structure combines a planar aromatic benzothiazole ring, known for enhancing bioactivity through π-π interactions, with a hydrazide linker that enables hydrogen bonding and coordination with biological targets .

特性

IUPAC Name |

3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3OS/c1-9-4-2-7-12-13(9)17-15(21-12)19-18-14(20)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRYHDAYKBYIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-fluorobenzohydrazide with 4-methyl-1,3-benzothiazol-2-yl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Types of Reactions

3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding benzothiazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of substituted benzothiazole derivatives with different functional groups replacing the fluorine atom.

科学的研究の応用

3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

類似化合物との比較

Benzothiazole Core vs. Sulfonylhydrazide Derivatives

- Compound (1) : 2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol () replaces the benzohydrazide with a sulfonylhydrazide group. The sulfonyl group increases electron-withdrawing effects, reducing basicity compared to the benzoyl hydrazide in the target compound. This alteration impacts solubility and binding affinity; the target compound’s benzohydrazide may exhibit stronger hydrogen bonding due to the carbonyl group .

- Substituent Position: The 3-fluoro substituent in the target compound vs. 4-fluoro in Compound (1) alters electronic distribution.

Heterocyclic Additions

- Pyridine-Containing Analog () : 3-Fluoro-N'-(2-fluorobenzenesulfonyl)-5-(pyridin-2-yl)benzohydrazide introduces a pyridine ring, enhancing π-stacking and metal coordination capabilities. However, the target compound’s benzothiazole moiety offers greater rigidity, which may improve metabolic stability .

Physicochemical Properties

Key Observations :

Antimicrobial Activity

- Target Compound vs. Derivatives : Fluorinated benzohydrazides (e.g., 6f, 4-F substituent) exhibit ZOI = 19–25 mm against E. coli and S. aureus. The 3-fluoro group in the target compound may enhance activity by disrupting bacterial membrane integrity via electronegative interactions .

- Sulfonamide vs. Benzohydrazide : Sulfonamide derivatives () show lower antimicrobial potency than benzohydrazides, likely due to reduced hydrogen-bonding capacity .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Benzohydrazides with ortho-substituted sulfonamides () exhibit IC50 values <10 µM. The target compound’s 4-methylbenzothiazole may mimic sulfonamide interactions, suggesting comparable AChE inhibition .

- Triazole Derivatives () : Thione tautomers show reduced C=O absorption in IR, correlating with lower enzyme affinity compared to benzohydrazides .

ADMET and Solubility Considerations

- LogP and Solubility : The target compound’s estimated logP (~3.5) positions it within the optimal range for oral bioavailability (logP 2–5). In contrast, SMR000235764 (logP = 5.1) may suffer from poor solubility, necessitating formulation adjustments .

- Metabolic Stability : The benzothiazole ring in the target compound is resistant to oxidative metabolism, whereas pyridine-containing analogs () may undergo faster hepatic clearance .

生物活性

3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- IUPAC Name : 3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

- Molecular Formula : C15H12FN3OS

- CAS Number : 851977-82-7

Benzothiazole derivatives, including 3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, primarily exert their biological effects through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound may also interact with various biochemical pathways involved in cancer cell proliferation and microbial resistance.

Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antibiotics.

- Anticancer Activity : Demonstrates potential in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Reduces inflammation by inhibiting COX enzymes and other inflammatory mediators.

- Neuroprotective Effects : May protect neuronal cells from oxidative stress and inflammation.

Research Findings

Recent studies have highlighted the biological efficacy of benzothiazole derivatives:

- A study demonstrated that similar compounds showed IC50 values ranging from 13.0 to 75.5 µM against α-glucosidase, indicating potential for managing diabetes by inhibiting carbohydrate absorption .

- Another research indicated that benzothiazole derivatives exhibited significant anticancer activity through mechanisms involving the inhibition of specific kinases associated with tumor growth .

Pharmacokinetics

Pharmacokinetic studies reveal that benzothiazole derivatives are generally characterized by moderate solubility in organic solvents and variable absorption rates in biological systems. The compound's lipophilicity plays a crucial role in its bioavailability and distribution within the body.

Case Study 1: Anticancer Efficacy

A recent case study explored the anticancer properties of 3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide in vitro using various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that it possessed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。